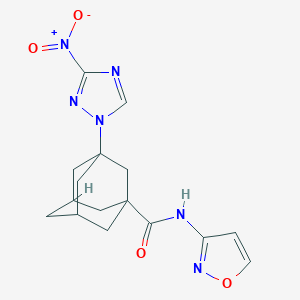
3-{3-nitro-1H-1,2,4-triazol-1-yl}-N-(3-isoxazolyl)-1-adamantanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{3-nitro-1H-1,2,4-triazol-1-yl}-N-(3-isoxazolyl)-1-adamantanecarboxamide is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-{3-nitro-1H-1,2,4-triazol-1-yl}-N-(3-isoxazolyl)-1-adamantanecarboxamide is not fully understood, but it is believed to work by inhibiting certain enzymes and pathways involved in tumor growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-{3-nitro-1H-1,2,4-triazol-1-yl}-N-(3-isoxazolyl)-1-adamantanecarboxamide can have a range of biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, and to reduce the production of pro-inflammatory cytokines. It has also been shown to have antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-{3-nitro-1H-1,2,4-triazol-1-yl}-N-(3-isoxazolyl)-1-adamantanecarboxamide in lab experiments is its potential as a novel anti-tumor and anti-inflammatory agent. However, its mechanism of action is not fully understood, and further research is needed to determine its efficacy and potential side effects.
Orientations Futures
There are several future directions for research on 3-{3-nitro-1H-1,2,4-triazol-1-yl}-N-(3-isoxazolyl)-1-adamantanecarboxamide. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Further research is needed to determine its efficacy in clinical trials. Another area of interest is its potential as a tool for studying the mechanisms of tumor growth and inflammation. Finally, there is potential for the development of new compounds based on the structure of 3-{3-nitro-1H-1,2,4-triazol-1-yl}-N-(3-isoxazolyl)-1-adamantanecarboxamide, which could have even greater efficacy and fewer side effects.
Méthodes De Synthèse
The synthesis of 3-{3-nitro-1H-1,2,4-triazol-1-yl}-N-(3-isoxazolyl)-1-adamantanecarboxamide involves the reaction of 3-nitro-1H-1,2,4-triazole and 3-isoxazolylamine with 1-adamantanecarboxylic acid chloride. The reaction is typically carried out in a solvent such as dichloromethane, and the product is purified using chromatography techniques.
Applications De Recherche Scientifique
3-{3-nitro-1H-1,2,4-triazol-1-yl}-N-(3-isoxazolyl)-1-adamantanecarboxamide has shown potential applications in various scientific research fields. It has been studied for its anti-tumor properties, and has been shown to inhibit the growth of certain types of cancer cells. It has also been studied for its potential as an anti-inflammatory agent, and has been shown to reduce inflammation in animal models.
Propriétés
Formule moléculaire |
C16H18N6O4 |
|---|---|
Poids moléculaire |
358.35 g/mol |
Nom IUPAC |
3-(3-nitro-1,2,4-triazol-1-yl)-N-(1,2-oxazol-3-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C16H18N6O4/c23-13(18-12-1-2-26-20-12)15-4-10-3-11(5-15)7-16(6-10,8-15)21-9-17-14(19-21)22(24)25/h1-2,9-11H,3-8H2,(H,18,20,23) |
Clé InChI |
QABQQUNIBCFPIE-UHFFFAOYSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)[N+](=O)[O-])C(=O)NC5=NOC=C5 |
SMILES canonique |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)[N+](=O)[O-])C(=O)NC5=NOC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide](/img/structure/B280367.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280371.png)
![N-[4-(diethylamino)phenyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280372.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]cyclobutanecarboxamide](/img/structure/B280373.png)

![2-(1-adamantyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B280376.png)
![4-chloro-N-[4-[(2-methylphenyl)sulfamoyl]phenyl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B280380.png)


![1-ethyl-N-[2-(propan-2-yl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B280383.png)


